PD 151,242

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

[125I]PD151242 is a selective radioligand for human endothelin ETA receptors. It is used extensively in scientific research to study the binding characteristics and distribution of ETA receptors in various tissues. The compound is radiolabeled with iodine-125, which allows for precise tracking and quantification in biological systems .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von [125I]PD151242 beinhaltet die Iodierung der Vorläuferverbindung PD151242. Der Iodierungsprozess verwendet typischerweise Jod-125 in Gegenwart eines Oxidationsmittels wie Chloramin-T oder Iodogen. Die Reaktion wird unter milden Bedingungen durchgeführt, um die Integrität der Verbindung zu gewährleisten .

Industrielle Produktionsmethoden: Die industrielle Produktion von [125I]PD151242 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst strenge Qualitätskontrollmaßnahmen, um die Reinheit und die spezifische Aktivität der radioaktiv markierten Verbindung zu gewährleisten. Die Produktion erfolgt in spezialisierten Einrichtungen, die für die sichere Handhabung von radioaktiven Materialien ausgestattet sind .

Arten von Reaktionen:

Oxidation: [125I]PD151242 kann insbesondere während des Iodierungsprozesses Oxidationsreaktionen eingehen.

Substitution: Die Iodierung von PD151242 ist eine Substitutionsreaktion, bei der Jod-125 ein Wasserstoffatom im Vorläufermolekül ersetzt.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Chloramin-T, Iodogen.

Lösungsmittel: Typischerweise werden organische Lösungsmittel wie Methanol oder Ethanol verwendet.

Bedingungen: Reaktionen werden bei Raumtemperatur durchgeführt, um die Stabilität der Verbindung zu erhalten

Hauptprodukte:

Wissenschaftliche Forschungsanwendungen

[125I]PD151242 wird in der wissenschaftlichen Forschung häufig eingesetzt, insbesondere in den Bereichen Pharmakologie und Physiologie. Seine Anwendungen umfassen:

Rezeptorbindungsstudien: Anwendung zur Charakterisierung der Bindungseigenschaften von ETA-Rezeptoren in verschiedenen Geweben.

Gewebsverteilungsstudien: Hilft bei der Kartierung der Verteilung von ETA-Rezeptoren in verschiedenen Organen.

Arzneimittelentwicklung: Unterstützt die Entwicklung neuer Medikamente, die auf ETA-Rezeptoren abzielen, indem es Einblicke in Rezeptor-Ligand-Interaktionen liefert

5. Wirkmechanismus

[125I]PD151242 entfaltet seine Wirkung durch selektive Bindung an Endothelin-ETA-Rezeptoren. Die Bindung ist reversibel und erfolgt mit hoher Affinität. Die Verbindung wirkt als funktioneller Antagonist, wodurch eine Rechtsverschiebung der Dosis-Wirkungs-Kurve von Endothelin-1, einem natürlichen Liganden für ETA-Rezeptoren, verursacht wird. Dies deutet darauf hin, dass [125I]PD151242 mit Endothelin-1 um die Bindung an den Rezeptor konkurriert und so seine Wirkung hemmt .

Ähnliche Verbindungen:

BQ123: Ein weiterer selektiver Antagonist für ETA-Rezeptoren.

FR139317: Ein selektiver ETA-Rezeptor-Antagonist mit ähnlichen Bindungseigenschaften.

Vergleich:

Selektivität: [125I]PD151242 ist hochspezifisch für ETA-Rezeptoren, ähnlich wie BQ123 und FR139317.

Bindungsaffinität: [125I]PD151242 weist eine hohe Bindungsaffinität für ETA-Rezeptoren auf, vergleichbar mit BQ123 und FR139317.

Radioaktive Markierung: Das einzigartige Merkmal von [125I]PD151242 ist seine radioaktive Markierung mit Jod-125, die eine präzise Verfolgung und Quantifizierung in biologischen Systemen ermöglicht, ein Merkmal, das bei BQ123 und FR139317 nicht vorhanden ist

Wirkmechanismus

[125I]PD151242 exerts its effects by binding selectively to endothelin ETA receptors. The binding is reversible and occurs with high affinity. The compound acts as a functional antagonist, causing a rightward shift in the dose-response curve of endothelin-1, a natural ligand for ETA receptors. This indicates that [125I]PD151242 competes with endothelin-1 for binding to the receptor, thereby inhibiting its effects .

Vergleich Mit ähnlichen Verbindungen

BQ123: Another selective antagonist for ETA receptors.

FR139317: A selective ETA receptor antagonist with similar binding properties.

Comparison:

Selectivity: [125I]PD151242 is highly selective for ETA receptors, similar to BQ123 and FR139317.

Binding Affinity: [125I]PD151242 has a high binding affinity for ETA receptors, comparable to BQ123 and FR139317.

Radiolabeling: The unique feature of [125I]PD151242 is its radiolabeling with iodine-125, which allows for precise tracking and quantification in biological systems, a feature not present in BQ123 and FR139317

Biologische Aktivität

PD 151,242 is a selective ligand for endothelin ETA receptors, primarily studied for its potential therapeutic applications in cardiovascular diseases. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and relevant case studies.

This compound selectively binds to endothelin ETA receptors, which are implicated in various physiological and pathological processes, including vasoconstriction and inflammatory responses. Endothelin-1 (ET-1), the primary ligand for these receptors, plays a significant role in cardiovascular homeostasis. The antagonism of ETA receptors by this compound can lead to several biological effects:

- Vasodilation : By blocking ETA receptors, this compound reduces the vasoconstrictive effects of ET-1, promoting vasodilation.

- Reduction of Hypertension : Studies have shown that endothelin antagonists can lower blood pressure in hypertensive models by inhibiting the actions of ET-1 .

- Anti-inflammatory Effects : The blockade of ETA receptors may also mitigate inflammatory responses associated with various cardiovascular conditions .

2. Pharmacological Profile

The pharmacological profile of this compound has been characterized through various studies. Below is a summary table highlighting its key properties:

| Property | Details |

|---|---|

| Selectivity | High selectivity for ETA receptors |

| Binding Affinity | IC50 values indicating effective receptor binding |

| Administration Route | Typically administered via intravenous or oral routes |

| Therapeutic Uses | Potential treatment for pulmonary arterial hypertension (PAH) and heart failure |

3.1 In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits ET-1-induced calcium mobilization in vascular smooth muscle cells. This inhibition correlates with a decrease in intracellular calcium levels, leading to relaxation of the vascular smooth muscle .

3.2 In Vivo Studies

Animal models have been utilized to assess the efficacy of this compound in reducing blood pressure and improving cardiac function:

- Hypertensive Rat Models : Administration of this compound significantly reduced systolic blood pressure compared to control groups .

- Heart Failure Models : In models simulating heart failure, this compound improved cardiac output and reduced pulmonary congestion .

4. Case Studies

Several clinical trials and case studies have highlighted the potential benefits of this compound:

- A double-blind study involving patients with PAH showed that treatment with this compound led to significant improvements in exercise capacity and quality of life metrics compared to placebo .

- Another study reported that patients treated with this compound exhibited reduced levels of biomarkers associated with heart failure exacerbations .

5. Conclusion

This compound represents a promising therapeutic agent targeting endothelin ETA receptors with significant implications for treating cardiovascular diseases. Its ability to modulate vascular tone and inflammatory responses positions it as a valuable candidate for further clinical exploration.

Analyse Chemischer Reaktionen

Key Research Gaps

-

Synthetic Routes : The search results do not disclose specific reaction steps, intermediates, or conditions for synthesizing PD 151,242. General methods for similar compounds include multi-step organic synthesis involving amide bond formation and functional group modifications.

-

Degradation Pathways : Stability studies or decomposition reactions under varying pH, temperature, or light conditions are absent from the reviewed materials.

-

Catalytic Interactions : No data on Pd-catalyzed or other transition-metal-mediated reactions involving this compound were identified.

Generalized Reaction Framework

While not specific to this compound, the following principles from the search results apply to analogous compounds:

Table 1: Common Reaction Types for Receptor Antagonists

| Reaction Type | Typical Conditions | Observed Outcomes |

|---|---|---|

| Amide Hydrolysis | Acidic/basic aqueous media | Cleavage of amide bonds |

| Oxidation | Presence of O<sub>2</sub>, peroxides | Formation of sulfoxides or epoxides |

| Reductive Alkylation | H<sub>2</sub>, Pd/C catalyst | Hydrogenation of unsaturated bonds |

| Nucleophilic Substitution | Polar aprotic solvents (e.g., DMF) | Displacement of leaving groups |

Recommendations for Further Study

To address the lack of data:

-

Explore Specialized Databases : Use SciFinder, Reaxys, or PubChem for reaction-specific data.

-

Experimental Characterization :

-

Perform kinetic studies (e.g., variable-temperature NMR) to elucidate reaction mechanisms.

-

Conduct stability tests under accelerated conditions (ICH guidelines).

-

-

Computational Modeling : Apply DFT or molecular dynamics simulations to predict reactivity.

Quality Assurance Notes

Eigenschaften

CAS-Nummer |

155561-67-4 |

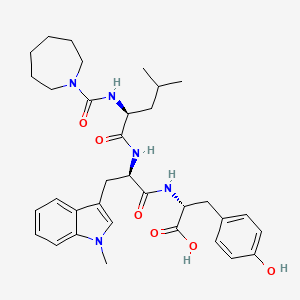

|---|---|

Molekularformel |

C34H45N5O6 |

Molekulargewicht |

619.7 g/mol |

IUPAC-Name |

(2R)-2-[[(2R)-2-[[(2S)-2-(azepane-1-carbonylamino)-4-methylpentanoyl]amino]-3-(1-methylindol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C34H45N5O6/c1-22(2)18-27(37-34(45)39-16-8-4-5-9-17-39)31(41)35-28(20-24-21-38(3)30-11-7-6-10-26(24)30)32(42)36-29(33(43)44)19-23-12-14-25(40)15-13-23/h6-7,10-15,21-22,27-29,40H,4-5,8-9,16-20H2,1-3H3,(H,35,41)(H,36,42)(H,37,45)(H,43,44)/t27-,28+,29+/m0/s1 |

InChI-Schlüssel |

JVILFANCFWZBFU-ZGIBFIJWSA-N |

SMILES |

CC(C)CC(C(=O)NC(CC1=CN(C2=CC=CC=C21)C)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)NC(=O)N4CCCCCC4 |

Isomerische SMILES |

CC(C)C[C@@H](C(=O)N[C@H](CC1=CN(C2=CC=CC=C21)C)C(=O)N[C@H](CC3=CC=C(C=C3)O)C(=O)O)NC(=O)N4CCCCCC4 |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CC1=CN(C2=CC=CC=C21)C)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)NC(=O)N4CCCCCC4 |

Key on ui other cas no. |

155561-67-4 |

Sequenz |

LXY |

Synonyme |

N-((hexahydro-1-azepinyl)carbonyl)-Leu(1-methyl)-Trp-Trp N-((hexahydro-1-azepinyl)carbonyl)-leucyl(1-methyl)-tryptophyl-tryptophan PD 151,242 PD 151242 PD-151,242 PD-151242 PD151242 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.